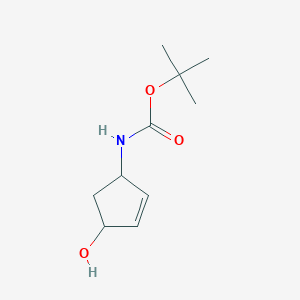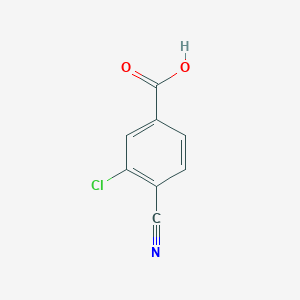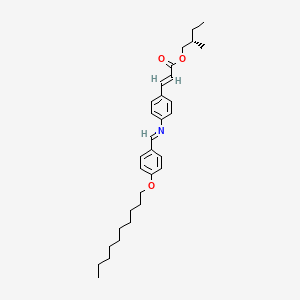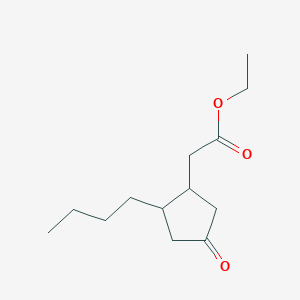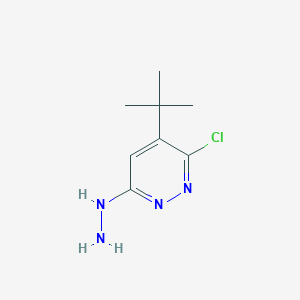
2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide
Descripción general
Descripción
2-Chloro-4-(1-pyrrolidinyl)benzenecarbohydrazide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.70 . It is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(1-pyrrolidinyl)benzenecarbohydrazide include a molecular weight of 239.7 and a melting point of 127-129°C . Other properties such as density, boiling point, and flash point are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds related to 2-Chloro-4-(1-pyrrolidinyl)benzenecarbohydrazide have been synthesized and characterized for their potential antimicrobial properties. For instance, the study by Singh and Singh (2012) discussed the synthesis of N-substituted pyridine hydrazide complexes with metals such as cobalt(II), nickel(II), and copper(II), which exhibited promising biological activity against bacterial and fungal species (Singh & Singh, 2012). Similarly, Naganagowda and Petsom (2011) synthesized new quinazolinone derivatives showing antimicrobial activity (Naganagowda & Petsom, 2011).
Molecular Docking and Antioxidant Properties
Research by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, revealing moderate to good binding energies (Flefel et al., 2018).
Fluorescence Probe Development
Liu et al. (2017) fabricated an acylhydrazone-based fluorescence probe for detecting Al3+ ions, demonstrating its high sensitivity and selectivity due to a reduced intramolecular charge transfer mechanism. This probe has potential applications in environmental monitoring and biological imaging (Liu et al., 2017).
Halogen Bond Studies in Crystal Engineering
Oruganti et al. (2017) synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, focusing on the role of halogen bonds in crystal stabilization. This study provides insights into the design of molecular materials with desired properties (Oruganti et al., 2017).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-7-8(15-5-1-2-6-15)3-4-9(10)11(16)14-13/h3-4,7H,1-2,5-6,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTCWOZUJKWICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


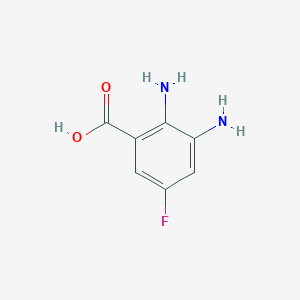
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
